![molecular formula C23H17Br2N3O2 B12518928 2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine CAS No. 652154-82-0](/img/structure/B12518928.png)
2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine is a complex organic compound known for its unique chemical structure and properties. This compound features a triazine ring substituted with bromophenyl and phenyl groups, making it a valuable molecule in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is environmentally benign.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction may produce bromophenyl alcohols.
Applications De Recherche Scientifique
2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dibromobenzophenone: Another brominated aromatic compound with similar reactivity.
4,4’-Bis[(4-bromophenyl)phenylamino]biphenyl: A structurally related compound with different functional groups.
Uniqueness
2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine stands out due to its unique triazine core and the presence of bromophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
652154-82-0 |
|---|---|
Formule moléculaire |
C23H17Br2N3O2 |
Poids moléculaire |
527.2 g/mol |
Nom IUPAC |
2,4-bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C23H17Br2N3O2/c24-19-10-6-16(7-11-19)14-29-22-26-21(18-4-2-1-3-5-18)27-23(28-22)30-15-17-8-12-20(25)13-9-17/h1-13H,14-15H2 |
Clé InChI |
ATRZGOIZHQAZEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC(=N2)OCC3=CC=C(C=C3)Br)OCC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide](/img/structure/B12518845.png)
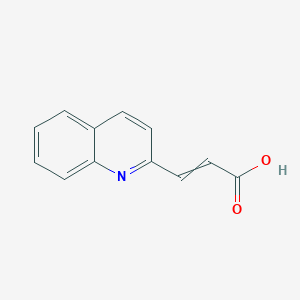
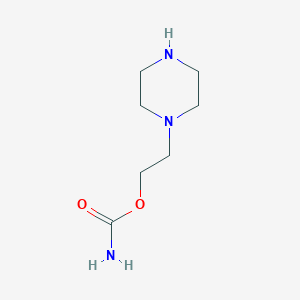
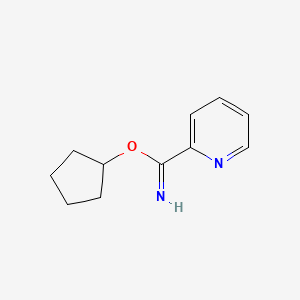
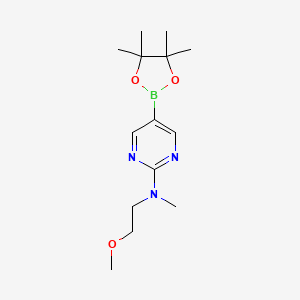
![4-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518884.png)
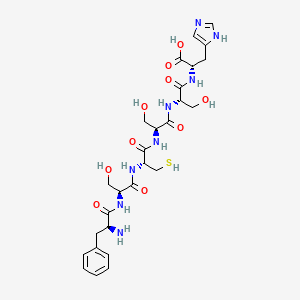

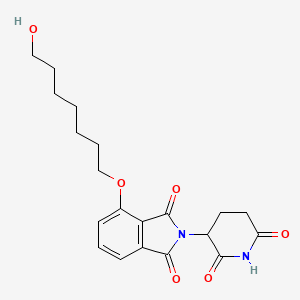
![7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12518907.png)
![tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12518908.png)
![Phosphine, bis(1-methylethyl)[3-(triphenylsilyl)phenyl]-](/img/structure/B12518909.png)
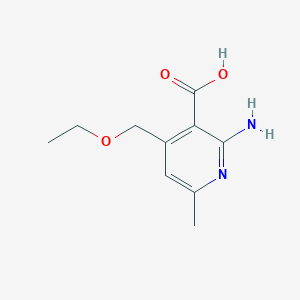
![Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]-](/img/structure/B12518916.png)
